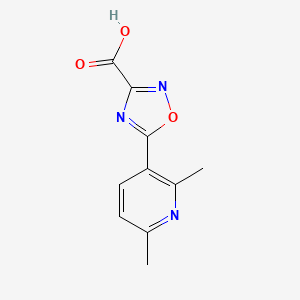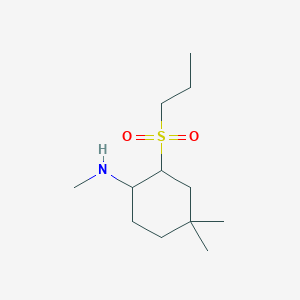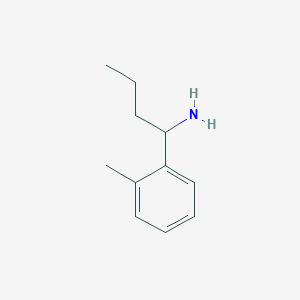
1-(2-Methylphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butyl chain attached to an amine group and a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a suitable haloalkane. For instance, the reaction of 2-methylphenylbutan-1-ol with ammonia in the presence of a dehydrating agent can yield the desired amine . Another method involves the reduction of the corresponding nitro compound using reducing agents such as hydrogen gas in the presence of a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)butan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine:
1-(4-Methoxyphenyl)butan-2-amine: Another similar compound with a methoxy group at the para position of the phenyl ring.
Uniqueness
1-(2-Methylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6,12H2,1-2H3 |
Clave InChI |
CXIYSBUAZIOUNW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


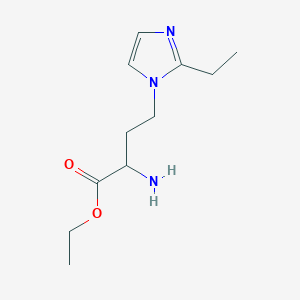

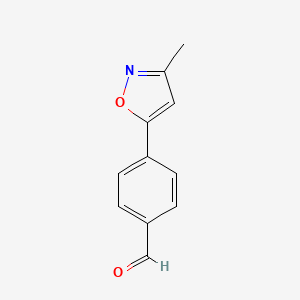
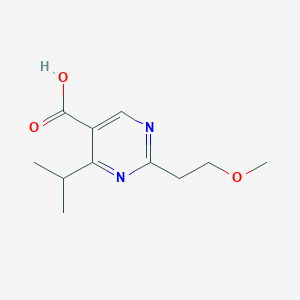

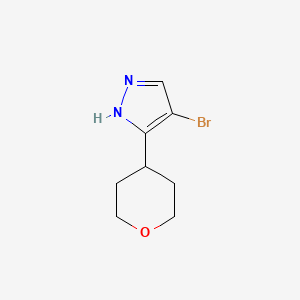
![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)



